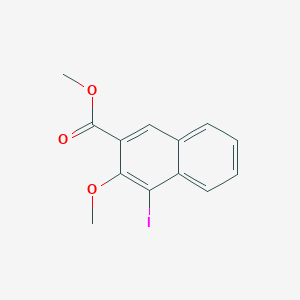

Methyl 3-methoxy-4-iodo-2-naphthoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11IO3 |

|---|---|

Molecular Weight |

342.13 g/mol |

IUPAC Name |

methyl 4-iodo-3-methoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C13H11IO3/c1-16-12-10(13(15)17-2)7-8-5-3-4-6-9(8)11(12)14/h3-7H,1-2H3 |

InChI Key |

DUKITTOPGOXMLL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1C(=O)OC)I |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Methyl 3 Methoxy 4 Iodo 2 Naphthoate

Precursor Synthesis and Derivatization

A critical aspect of the synthesis of Methyl 3-methoxy-4-iodo-2-naphthoate is the preparation and modification of the naphthoic acid backbone. This typically begins with the synthesis of a key intermediate, 3-Hydroxy-4-iodo-2-naphthoic acid, followed by esterification.

The synthesis of 3-Hydroxy-4-iodo-2-naphthoic acid is a foundational step. A common and efficient method for preparing the precursor, 3-hydroxy-2-naphthoic acid, is through the Kolbe-Schmitt reaction, which involves the carboxylation of 2-naphthol (B1666908). chemicalbook.com This reaction provides the necessary 3-hydroxy-2-naphthoic acid scaffold.

The subsequent iodination of 3-hydroxy-2-naphthoic acid to introduce an iodine atom at the 4-position is a crucial regioselective transformation. The directing effects of the hydroxyl (-OH) and carboxyl (-COOH) groups on the naphthalene (B1677914) ring play a significant role in determining the position of iodination. The hydroxyl group at C-3 is an activating ortho-, para-director, while the carboxyl group at C-2 is a deactivating meta-director. In this case, the strong activating effect of the hydroxyl group directs the electrophilic substitution to the ortho position (C-4), leading to the desired 3-Hydroxy-4-iodo-2-naphthoic acid.

Once 3-Hydroxy-4-iodo-2-naphthoic acid is obtained, the next step is the esterification of the carboxylic acid group to form a methyl ester. A widely used and effective method for this transformation is Fischer-Speier esterification. This involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid.

One reported method for the esterification of the related 3-hydroxy-2-naphthoic acid involves dissolving the acid in methanol with concentrated sulfuric acid and refluxing the mixture overnight. This process has been shown to produce the corresponding methyl ester in high yield (91%). google.com Similar conditions can be applied to 3-Hydroxy-4-iodo-2-naphthoic acid.

| Reactant | Reagents | Conditions | Yield | Reference |

| 3-Hydroxy-2-naphthoic acid | Methanol, Sulfuric acid | Reflux overnight | 91% | google.com |

This interactive table summarizes a common esterification protocol.

Another approach for esterification involves the use of dried Dowex H+ cation-exchange resin with or without sodium iodide (NaI) as a catalyst system. wikipedia.org This method is presented as an environmentally friendly and high-yielding alternative. wikipedia.org

O-Methylation Approaches for the 3-Methoxy Moiety

The conversion of the 3-hydroxy group to a 3-methoxy group is achieved through O-methylation. This is a critical step in the synthesis of the final target compound.

Commonly used methylating agents for the O-methylation of phenols and their derivatives include dimethyl sulfate (B86663) (DMS) and iodomethane (B122720) (methyl iodide). These reagents react with the deprotonated hydroxyl group (phenoxide) to form the corresponding methyl ether. The reaction is typically carried out in the presence of a base to facilitate the formation of the more nucleophilic phenoxide ion.

The efficiency and regioselectivity of the O-methylation reaction are highly dependent on the choice of base, solvent, and temperature. Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed to ensure complete deprotonation of the hydroxyl group.

The choice of solvent is also critical. Polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are frequently used as they can dissolve the reactants and facilitate the SN2 reaction mechanism of methylation. The reaction temperature can be adjusted to control the reaction rate and minimize potential side reactions. For instance, heating the reaction mixture may be necessary to drive the reaction to completion.

Regioselective Iodination Techniques for the 4-Iodo Position

As mentioned in section 2.1.1, the introduction of an iodine atom at the 4-position of the naphthalene ring is a key regioselective step. Several methods for the iodination of aromatic compounds can be employed.

One effective method for the regioselective iodination of hydroxyaromatic compounds is the use of iodine in the presence of an oxidizing agent, such as iodic acid. This combination generates a more electrophilic iodine species, which can then react with the electron-rich aromatic ring. The reaction is typically carried out in a solvent like aqueous ethanol (B145695) at a slightly elevated temperature.

Another approach involves the use of a metal iodide, such as sodium iodide or potassium iodide, in combination with a metal hypochlorite, like sodium hypochlorite. google.com This method provides an economical and mild way to achieve iodination. google.com The reaction can be performed in an aqueous solution, optionally with an alcohol as a co-solvent, and at temperatures ranging from -100°C to 100°C, with lower temperatures often leading to higher selectivity. google.com

| Reagents | Solvent | Temperature | Selectivity | Reference |

| Iodine, Iodic Acid | Aqueous Ethanol | 35-40 °C | High for ortho/para to -OH | |

| Metal Iodide, Metal Hypochlorite | Aqueous/Alcohol | -20 to 20 °C | High for monoiodination | google.com |

This interactive table summarizes different regioselective iodination techniques.

The choice of the specific iodination method will depend on the substrate and the desired reaction conditions. The directing effect of the substituents already present on the naphthalene ring is the primary factor governing the regioselectivity of the iodination.

Direct Aromatic Iodination Strategies

Direct electrophilic aromatic substitution is a fundamental strategy for the introduction of iodine onto an aromatic ring. In the case of this compound, the synthesis would typically start from Methyl 3-methoxy-2-naphthoate. The naphthalene ring is activated by the electron-donating methoxy (B1213986) (-OCH₃) group at the C3 position and deactivated by the electron-withdrawing methyl ester (-COOCH₃) group at the C2 position.

The methoxy group is a powerful ortho-, para-directing group, strongly activating the C4 position (ortho) for electrophilic attack. The ester group is a meta-director, which also directs towards the C4 position. The combined influence of these two groups makes the C4 position the most electronically favorable site for iodination.

Various iodinating reagents can be employed for this transformation. acs.orgnih.gov The reaction is typically carried out in the presence of an acid catalyst or an oxidizing agent to generate a more potent electrophilic iodine species (e.g., I⁺). acs.org

Table 1: Common Reagents for Direct Aromatic Iodination

| Reagent/System | Description | Typical Conditions |

| Iodine (I₂) / Oxidizing Agent | Molecular iodine is used with an oxidant like nitric acid (HNO₃), hydrogen peroxide (H₂O₂), or periodic acid (HIO₄) to generate the electrophilic iodonium (B1229267) ion. | Often performed in acetic acid or other polar solvents. |

| N-Iodosuccinimide (NIS) | A mild and efficient source of electrophilic iodine. | Can be used with an acid catalyst like trifluoroacetic acid (TFA) in solvents such as acetonitrile (B52724) (CH₃CN) or dichloromethane (B109758) (CH₂Cl₂). nih.gov |

| Iodine Monochloride (ICl) | A highly reactive interhalogen compound that provides a readily available source of electrophilic iodine. | Reactions are often fast and conducted at low temperatures in inert solvents. nih.gov |

The choice of reagent and conditions depends on the substrate's reactivity and the desired selectivity. For a relatively activated system like methyl 3-methoxy-2-naphthoate, milder conditions are often sufficient to achieve high yields of the desired 4-iodo product.

Halogen Exchange Reactions (e.g., Aromatic Finkelstein Reaction) for Iodine Introductionwikipedia.org

The Aromatic Finkelstein reaction is a powerful method for synthesizing aryl iodides from the corresponding aryl bromides or chlorides. wikipedia.org This nucleophilic substitution reaction involves treating an aryl halide with an excess of an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI). wikipedia.orgnih.gov Unlike the classic Finkelstein reaction with alkyl halides, the aromatic version requires a catalyst due to the lower reactivity of the C(sp²)–X bond. wikipedia.org

This strategy would involve the synthesis of Methyl 4-bromo-3-methoxy-2-naphthoate as a precursor, which is then converted to the target iodo-compound. Catalytic systems often employ copper (I) or nickel (II) salts. wikipedia.orgucl.ac.ukfrontiersin.org Copper(I) iodide (CuI), often used in combination with a diamine ligand, is a particularly effective catalyst for this transformation, allowing the reaction to proceed under relatively mild conditions. nih.govacs.org

More recently, transition-metal-free, photo-induced methods for the aromatic Finkelstein reaction have been developed. springernature.com These reactions proceed at room temperature under UV light irradiation, offering a milder and more environmentally friendly alternative to metal-catalyzed processes. nih.govspringernature.commcgill.ca

Table 2: Catalytic Systems for Aromatic Finkelstein Reactions

| Catalyst System | Iodine Source | Typical Conditions | Key Features |

| CuI / Diamine Ligand | NaI | Dioxane, 110 °C | General method, tolerates various functional groups. nih.govacs.org |

| Nickel(II) Bromide (NiBr₂) | N/A (used for Br to Cl exchange) | DMF, 170 °C (conventional or microwave) | Demonstrates nickel's utility in aryl halogen exchange. nih.govfrontiersin.org |

| None (Photo-induced) | NaI / cat. I₂ | Acetonitrile, Room Temperature, UV light | Metal-free, very mild conditions, atom-economical. springernature.commcgill.ca |

This two-step approach (bromination followed by iodination) can offer advantages in terms of regiochemical control and substrate scope compared to direct iodination.

Multi-Step Synthetic Sequences and Convergent/Divergent Approaches

A typical linear sequence might start from a simple, commercially available naphthalene derivative. For instance, one could begin with 2-naphthol, and sequentially introduce the required functional groups:

Carboxylation: Introduction of a carboxylic acid group at the C3 position.

Esterification: Conversion of the carboxylic acid to its methyl ester.

Methoxylation: Conversion of the C2 hydroxyl group to a methoxy group (this order may vary).

Halogenation: Introduction of iodine at the C4 position as the final step.

A divergent approach would involve creating a common intermediate, such as Methyl 3-methoxy-2-naphthoate, and then using it to generate a library of different halogenated derivatives (fluoro, chloro, bromo, iodo) in parallel syntheses. This is particularly useful in medicinal chemistry for structure-activity relationship studies. The development of synthetic routes to various functionalized naphthalenes is a well-established field, providing a robust toolbox for such multi-step sequences. researchgate.netnih.govresearchgate.net

Catalytic Approaches in Naphthoate Synthesis (e.g., Palladium-catalyzed carbonylation if relevant for general naphthoate formation)ucl.ac.uknih.govnih.gov

Palladium-catalyzed reactions are central to modern organic synthesis, and the formation of the naphthoate ester moiety can be achieved through such methods. researchgate.netrhhz.net Specifically, palladium-catalyzed carbonylation is a premier method for converting aryl halides or triflates into esters. unipr.itrsc.org

In a hypothetical synthesis of this compound, one could envision a precursor such as a di-halogenated naphthalene, for example, 2-bromo-4-iodo-3-methoxynaphthalene. A selective palladium-catalyzed carbonylation at the C2 position could then be performed. This reaction involves treating the aryl bromide with carbon monoxide (CO) and methanol in the presence of a palladium catalyst and a base. The higher reactivity of the C-Br bond compared to the C-I bond in palladium-catalyzed cross-coupling reactions could potentially allow for selective carbonylation.

Table 3: Typical Conditions for Palladium-Catalyzed Carbonylation of Aryl Halides

| Component | Example | Role |

| Palladium Precursor | Pd(OAc)₂, PdCl₂(PPh₃)₂ | The active catalyst source. |

| Ligand | PPh₃, dppf | Stabilizes the palladium center and modulates its reactivity. |

| Carbon Monoxide (CO) | Gas (balloon or high pressure) | The source of the carbonyl group. researchgate.net |

| Alcohol | Methanol (for methyl esters) | Acts as the nucleophile to form the ester. epo.org |

| Base | Et₃N, K₂CO₃ | Neutralizes the hydrogen halide byproduct. |

| Solvent | DMF, Toluene (B28343), Acetonitrile | Provides the reaction medium. |

This catalytic approach offers a powerful alternative for constructing the ester functional group directly on a pre-functionalized naphthalene ring system.

Advanced Purification and Isolation Techniques for Naphthoate Estersspringernature.comresearchgate.netacs.org

The successful synthesis of this compound is contingent upon effective purification to isolate the target compound from starting materials, reagents, and byproducts. For aromatic esters, a combination of chromatographic and crystallization techniques is typically employed. lookchem.com

Column Chromatography: This is one of the most versatile and widely used purification methods in organic synthesis. cup.edu.cn For naphthoate esters, silica (B1680970) gel is the most common stationary phase. researchgate.net The crude reaction mixture is loaded onto the column, and a solvent system (mobile phase), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is passed through. researchgate.net Components separate based on their differing affinities for the stationary and mobile phases, allowing for the isolation of the pure ester.

Recrystallization: If the synthesized naphthoate ester is a solid, recrystallization is an excellent technique for achieving high purity. mit.edu The crude solid is dissolved in a minimum amount of a suitable hot solvent, in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. sandiego.edu As the solution cools slowly, the pure product crystallizes out, leaving impurities behind in the solvent (the mother liquor). sandiego.eduslideshare.net For naphthalene derivatives, solvents like methanol, ethanol, or mixtures involving toluene can be effective. lookchem.comsandiego.edu

Distillation: While often used for liquid compounds, vacuum distillation can be applied to solid organic compounds with moderate melting points and sufficient thermal stability. By reducing the pressure, the boiling point of the compound is lowered, which can prevent decomposition that might occur at atmospheric pressure. google.com This technique is generally less common for highly functionalized, high molecular weight solids but can be useful for removing volatile impurities.

Table 4: Comparison of Purification Techniques for Naphthoate Esters

| Technique | Principle | Primary Application | Advantages |

| Column Chromatography | Differential adsorption/partitioning between a stationary and mobile phase. | Separation of complex mixtures; isolation of products from starting materials and byproducts. | Highly versatile; applicable to most organic compounds (solids and liquids). |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Final purification of crude solid products. | Can yield very high purity; scalable. |

| Distillation (Vacuum) | Separation based on differences in boiling points at reduced pressure. | Purification of thermally stable liquids or low-melting solids; removal of volatile solvents/impurities. | Effective for removing components with significantly different volatilities. |

Effective application of these techniques is crucial for obtaining analytically pure this compound for subsequent use or characterization.

Chemical Reactivity and Transformation Studies of Methyl 3 Methoxy 4 Iodo 2 Naphthoate

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in Methyl 3-methoxy-4-iodo-2-naphthoate is a focal point for a variety of synthetic transformations, most notably those involving organometallic intermediates.

The aryl iodide functionality of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of new carbon-carbon bonds. wikipedia.org The high reactivity of the C-I bond allows for milder reaction conditions compared to aryl bromides or chlorides.

Suzuki Reaction: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The Suzuki reaction is renowned for its tolerance of a wide range of functional groups and its generally mild reaction conditions. acs.orgresearchgate.net For this compound, a typical Suzuki coupling would yield a 4-aryl or 4-vinyl substituted 3-methoxy-2-naphthoate.

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the arylation of olefins. nih.gov The reaction with this compound would lead to the formation of a 4-alkenyl-3-methoxy-2-naphthoate derivative.

Sonogashira Reaction: This coupling reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The Sonogashira reaction is a highly reliable method for the synthesis of arylalkynes. organic-chemistry.org

Negishi Reaction: The Negishi coupling involves the reaction of the aryl iodide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is noted for its high functional group tolerance and the ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.orgnih.gov

Below is an interactive data table summarizing typical conditions for these cross-coupling reactions as they would apply to this compound.

| Reaction | Coupling Partner | Catalyst (typical) | Base (typical) | Solvent (typical) | Product Type |

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₂CO₃ | Toluene (B28343), DME | 4-Aryl/vinyl-3-methoxy-2-naphthoate |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | 4-Alkenyl-3-methoxy-2-naphthoate |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄/CuI | Et₃N, Piperidine | THF, DMF | 4-Alkynyl-3-methoxy-2-naphthoate |

| Negishi | R-ZnX | Pd(PPh₃)₄, Ni(acac)₂ | (None required) | THF, DMF | 4-Alkyl/aryl/alkenyl-3-methoxy-2-naphthoate |

Nucleophilic aromatic substitution (SNA) of an unactivated aryl halide like the iodide in this compound is generally difficult. Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgyoutube.com The methoxy (B1213986) and methyl ester groups in the substrate are not sufficiently electron-withdrawing to significantly activate the ring for classical SNAr reactions.

However, substitution can be achieved under specific conditions, for instance, through pathways catalyzed by transition metals or via radical-nucleophilic substitution (SRN1) mechanisms. Another possibility involves the use of very strong nucleophiles or organometallic reagents. For example, reactions with organolithium or Grignard reagents on similar naphthoic acid systems have been shown to displace ortho-fluoro or methoxy groups, suggesting that under certain conditions, a nucleophilic attack at the iodinated position could be feasible, likely involving coordination of the organometallic reagent to the ester carbonyl. researchgate.net

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in halogen-metal exchange reactions. wikipedia.org This reaction typically involves treating the aryl iodide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to prevent side reactions. wikipedia.orgtcnj.edu The exchange is generally a fast process, converting the aryl iodide into a highly reactive aryllithium species. harvard.edu

This newly formed organolithium intermediate can then be reacted with a variety of electrophiles to introduce a wide range of functional groups at the 4-position of the naphthoate ring.

Illustrative Reaction Scheme: this compound + R-Li → Methyl 3-methoxy-4-lithio-2-naphthoate + R-I Methyl 3-methoxy-4-lithio-2-naphthoate + E+ → Methyl 3-methoxy-4-E-2-naphthoate

| Electrophile (E⁺) | Introduced Group (-E) |

| H₂O | -H |

| CO₂ | -COOH |

| Aldehydes/Ketones | -CH(OH)R |

| Alkyl halides | -R |

| DMF | -CHO |

Reactivity of the Methoxy Functional Group

The methoxy group at the 3-position of the naphthoate ring also offers avenues for chemical modification and influences the reactivity of the aromatic system.

Cleavage of the methyl group from the aromatic ether is a common transformation to unmask a phenol (B47542) (a hydroxy group). google.com This demethylation can be achieved using various reagents. Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are classic reagents for this purpose. More recently, methods using concentrated hydrochloric acid (HCl) in water at high temperatures have been developed as a greener alternative. rsc.orguantwerpen.be Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl methyl ethers. Additionally, certain sulfur-based nucleophiles, like thiophenols or dodecanethiol in the presence of a base, can effect demethylation. epo.org The product of such a reaction on this compound would be Methyl 3-hydroxy-4-iodo-2-naphthoate.

The methoxy group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. wikipedia.orgmasterorganicchemistry.com Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the reaction. youtube.comlibretexts.org

In the context of this compound, the positions on the naphthalene (B1677914) ring are already heavily substituted. The directing influence of the methoxy group would primarily affect any potential electrophilic substitution on the less substituted benzene (B151609) ring of the naphthalene system. However, the existing substituents (iodo, methoxy, and methyl ester) create significant steric hindrance and electronic effects that would make further EAS reactions on this ring challenging and likely to result in a mixture of products, if any reaction occurs at all. The primary role of the methoxy group in this specific molecule is therefore more as a synthetic handle for demethylation or as a modulator of the electronic properties of the existing system rather than as a director for further substitution.

Transformations of the Methyl Ester Functional Group

The methyl ester group at the C-2 position of the naphthalene ring is a primary site for nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other valuable functional groups.

The conversion of this compound to its corresponding carboxylic acid, 3-Methoxy-4-iodo-2-naphthoic acid, can be achieved through hydrolysis. This reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis, also known as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. thieme-connect.de The reaction proceeds via nucleophilic addition of a hydroxide ion to the ester carbonyl, followed by the elimination of a methoxide (B1231860) ion. A final acid workup is necessary to protonate the resulting carboxylate salt to yield the carboxylic acid. This method is generally efficient for the hydrolysis of methyl esters on aromatic systems. thieme-connect.de

Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium. The reaction is reversible and is driven to completion by using a large excess of water.

Table 1: Representative Conditions for the Hydrolysis of this compound Note: The following data is illustrative of typical conditions for the hydrolysis of related aromatic methyl esters, as specific experimental data for this compound is not readily available.

| Method | Reagents | Solvent | Temperature | Reaction Time | Product |

|---|---|---|---|---|---|

| Saponification | NaOH or KOH | Water/Methanol (B129727) | Reflux | 2-6 hours | 3-Methoxy-4-iodo-2-naphthoic acid |

| Acid Hydrolysis | H₂SO₄ or HCl | Water/Dioxane | Reflux | 8-16 hours | 3-Methoxy-4-iodo-2-naphthoic acid |

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from another alcohol. organic-chemistry.org This reaction can be catalyzed by either acids or bases and is an equilibrium process. masterorganicchemistry.com To favor the formation of the desired new ester, the alcohol reactant is typically used in a large excess. masterorganicchemistry.com

For this compound, reaction with an alcohol such as ethanol (B145695) in the presence of a catalyst like sodium ethoxide or a strong acid would be expected to yield the corresponding ethyl ester. The choice of catalyst and reaction conditions can be tailored to the specific alcohol being used. researchgate.net

Table 2: Illustrative Conditions for Transesterification of this compound Note: This data represents typical conditions for the transesterification of aromatic methyl esters and is not based on specific experimental results for the title compound.

| Reactant Alcohol | Catalyst | Solvent | Temperature | Expected Product |

|---|---|---|---|---|

| Ethanol | Sodium Ethoxide | Ethanol | Reflux | Ethyl 3-methoxy-4-iodo-2-naphthoate |

| Propanol | H₂SO₄ | Propanol | Reflux | Propyl 3-methoxy-4-iodo-2-naphthoate |

| Benzyl Alcohol | Titanium(IV) isopropoxide | Toluene | Reflux | Benzyl 3-methoxy-4-iodo-2-naphthoate |

The methyl ester group of this compound can be reduced to a primary alcohol, (3-methoxy-4-iodo-2-naphthalenyl)methanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice for the reduction of esters. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.

Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters, but its reactivity can be enhanced with the use of additives or by performing the reaction at higher temperatures.

Table 3: Representative Conditions for the Reduction of this compound Note: The following data is illustrative of typical conditions for the reduction of related aromatic methyl esters, as specific experimental data for this compound is not readily available.

| Reducing Agent | Solvent | Temperature | Workup | Product |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | 0 °C to room temp. | Aqueous acid | (3-methoxy-4-iodo-2-naphthalenyl)methanol |

| Sodium Borohydride (NaBH₄) with LiCl | THF/Methanol | Reflux | Aqueous acid | (3-methoxy-4-iodo-2-naphthalenyl)methanol |

Stereochemical Considerations in Reactions Involving the Naphthalene Core

The naphthalene core of this compound is planar and achiral. Reactions that introduce a new chiral center into the molecule will result in the formation of a racemic mixture unless a chiral reagent or catalyst is used.

For instance, if a reaction were to occur at one of the prochiral faces of the naphthalene ring, an equal mixture of enantiomers would be expected. A prochiral center is a planar sp²-hybridized atom that can become a chiral center upon addition. libretexts.org Enzymes, being chiral, can often distinguish between such prochiral faces and yield a single enantiomer. libretexts.org In standard laboratory synthesis without chiral induction, however, the formation of a racemic mixture is the typical outcome. lumenlearning.com

The development of asymmetric catalytic methods for the functionalization of naphthalene derivatives is an active area of research, aiming to control the stereochemical outcome of such reactions. nih.gov

Chemo- and Regioselectivity in Multi-Functionalized Naphthoates

The presence of multiple functional groups on the naphthalene ring of this compound raises questions of chemo- and regioselectivity in its reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in the reduction of the molecule, a strong reducing agent like LiAlH₄ will reduce the ester group, but it may also be capable of reducing the iodo-substituent, although this is generally less favorable than ester reduction. The choice of a milder, more selective reagent can often prevent unwanted side reactions.

Regioselectivity is concerned with the position at which a reaction occurs on the naphthalene ring. The existing substituents strongly influence the position of further substitution reactions, such as electrophilic aromatic substitution. The methoxy group at C-3 is an activating, ortho-, para-directing group. The methyl ester at C-2 is a deactivating, meta-directing group. The iodo group at C-4 is a deactivating, ortho-, para-directing group.

In the case of electrophilic aromatic substitution on this compound, the directing effects of the substituents would need to be carefully considered to predict the likely position of attack. The powerful activating effect of the methoxy group would likely dominate, directing incoming electrophiles to the positions ortho and para to it. However, steric hindrance from the adjacent iodo and ester groups would also play a significant role in determining the final regiochemical outcome. The development of regioselective functionalization methods for naphthalene derivatives is a key focus in organic synthesis. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of Methyl 3-methoxy-4-iodo-2-naphthoate with high precision. This allows for the unambiguous determination of its elemental formula. The calculated exact mass for the molecular ion [M]⁺ of this compound (C₁₃H₁₁IO₃) is 357.9753 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, thus confirming the elemental composition.

Predicted HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₃H₁₁IO₃ | [M]⁺ | 357.9753 |

This data is calculated and should be confirmed by experimental results.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable tool for confirming molecular structure by analyzing the fragmentation patterns of a selected precursor ion. For this compound (calculated molecular weight: 344.14 g/mol ), the molecular ion (M•+) would be selected and subjected to collision-induced dissociation to generate a series of product ions.

The fragmentation of aromatic esters is well-documented. miamioh.eduyoutube.com Key fragmentation pathways for this specific molecule are expected to involve:

Loss of the methoxy (B1213986) radical (-•OCH₃): Cleavage of the ester's O-CH₃ bond would result in a significant fragment ion at m/z 313. This is a common fragmentation pathway for methyl esters. miamioh.edu

Loss of the carbomethoxy group (-•COOCH₃): This would lead to a fragment at m/z 285.

Loss of Iodine (-•I): Cleavage of the C-I bond would produce a fragment at m/z 217. The stable aromatic structure enhances the likelihood of observing the molecular ion peak. libretexts.org

Cleavage of the methoxy group on the ring: Loss of a methyl radical (-•CH₃) from the methoxy group at position 3, followed by rearrangement, could also occur.

By analyzing the masses of these fragment ions, the connectivity of the atoms and the positions of the substituents on the naphthalene (B1677914) ring can be confidently confirmed.

Table 1: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |

|---|---|---|---|

| 344 [M]•+ | 313 | •OCH₃ | [Iodo-methoxy-naphthoyl cation] |

| 344 [M]•+ | 285 | •COOCH₃ | [Iodo-methoxy-naphthyl cation] |

| 344 [M]•+ | 217 | •I | [Methyl 3-methoxy-2-naphthoate cation] |

Vibrational Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. The expected FT-IR spectrum of this compound would exhibit several characteristic absorption bands.

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of the carbonyl group in an aromatic ester.

C-O Stretch (Ester and Ether): Two distinct C-O stretching vibrations would be anticipated. The ester C-O stretch typically appears between 1250-1300 cm⁻¹, while the aryl ether C-O stretch is expected around 1250-1300 cm⁻¹. ijpsjournal.com

Aromatic C=C Stretch: Multiple bands of medium to weak intensity would be present in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the naphthalene ring system. ijpsjournal.com

Aromatic C-H Stretch: A signal just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) would indicate the stretching of C-H bonds on the aromatic ring. ijpsjournal.com

Aliphatic C-H Stretch: The methyl groups of the ester and methoxy substituents would produce stretching vibrations in the 2850-2960 cm⁻¹ range.

C-I Stretch: The carbon-iodine bond vibration is expected to appear in the far-infrared region, typically between 485 and 600 cm⁻¹.

Analysis of FT-IR spectra from related naphthalene compounds confirms these assignments. For instance, 2-naphthol (B1666908) shows characteristic out-of-plane C-H bends for the naphthalene ring between 742-844 cm⁻¹. researchgate.net Similarly, 2-methoxynaphthalene (B124790) exhibits aromatic C-H stretching above 3050 cm⁻¹ and aromatic C=C stretching around 1600-1650 cm⁻¹. ijpsjournal.com

Table 2: Predicted Characteristic FT-IR Peaks for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3050-3100 | C-H Stretch | Aromatic Ring |

| 2850-2960 | C-H Stretch | -OCH₃, -COOCH₃ |

| 1720-1740 | C=O Stretch | Ester |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1250-1300 | C-O Stretch | Ester & Aryl Ether |

| 485-600 | C-I Stretch | Aryl Iodide |

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes based on changes in polarizability. It is particularly useful for analyzing non-polar bonds and skeletal vibrations.

For this compound, the symmetric vibrations of the naphthalene ring system are expected to produce strong Raman signals. The C=C stretching vibrations of the aromatic rings would be prominent. While the C=O stretch is also Raman active, it is typically weaker than in the IR spectrum. The C-I bond, being heavy and relatively non-polar, should give a characteristic low-frequency Raman signal. Studies on iodine in organic solvents show that the I₂ stretching vibration gives rise to intense overtone progressions in resonance Raman spectra, and similar principles apply to the C-I bond in this molecule. uoa.gr

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, providing information about its conjugation system. The naphthalene ring is a strong chromophore, and its UV spectrum is characterized by several absorption bands corresponding to π → π* transitions.

The spectrum of naphthalene itself shows distinct absorption bands. The substitution pattern on this compound—with an electron-donating methoxy group and an electron-withdrawing methyl ester group, along with the heavy iodine atom—is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. ias.ac.in The extended π-system of the naphthalene core, combined with these auxochromic groups, will influence the energy of the electronic transitions. For example, 2-naphthoic acid shows absorption maxima at 236 nm, 280 nm, and 334 nm. libretexts.org It is anticipated that this compound would exhibit a similar profile, with shifts in the maxima due to the specific substituents.

Table 3: Predicted UV-Vis Absorption Maxima for this compound (in a non-polar solvent)

| Predicted λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~240-250 | π → π | Substituted Naphthalene Ring |

| ~280-290 | π → π | Substituted Naphthalene Ring |

| ~330-340 | π → π* | Substituted Naphthalene Ring |

Chromatographic Methods for Purity Assessment and Separation

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. While this compound itself may have limited volatility due to its molecular weight, GC-MS analysis would be feasible, likely requiring a high-temperature column and injection port settings.

The gas chromatogram would provide information on the purity of the sample, with the target compound appearing as a distinct peak with a specific retention time. The mass spectrometer then provides a mass spectrum for that peak, which can be used for identification. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak at m/z 344, followed by fragmentation patterns similar to those predicted for MS/MS analysis. GC-MS has been successfully used for the analysis of various naphthalene derivatives, demonstrating its suitability for this class of compounds. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Time Analysis

There is no specific, published HPLC methodology dedicated to the purity and retention time analysis of this compound. General principles of reversed-phase HPLC are commonly employed for the analysis of related aromatic esters. Such methods typically involve a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is usually performed using a UV detector at a wavelength where the naphthalene chromophore exhibits strong absorbance.

However, without experimental data, a specific retention time and a validated purity analysis method for this compound cannot be provided. The development of such a method would require empirical determination of the optimal mobile phase composition, flow rate, and column temperature to achieve adequate separation from potential impurities.

Chiral Chromatography for Enantiomeric Purity (if applicable)

The applicability of chiral chromatography is contingent on whether this compound is a chiral molecule. The structure of this compound does not inherently possess a stereocenter, and there is no indication in the literature that it exists as enantiomers. Therefore, analysis by chiral chromatography would not be applicable. In the event that a synthetic route to this compound could potentially introduce chiral impurities, a suitable chiral chromatography method would need to be developed. This would involve screening various chiral stationary phases and mobile phase conditions to achieve enantiomeric separation. As no such studies have been published for this compound, no data on its enantiomeric purity analysis can be presented.

Computational and Theoretical Investigations of Methyl 3 Methoxy 4 Iodo 2 Naphthoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, allowing for the detailed examination of molecular properties. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govnih.gov DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.

For Methyl 3-methoxy-4-iodo-2-naphthoate, DFT calculations would typically begin with geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms, corresponding to its most stable structure. A common approach involves using a functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-311G+(d,p). nih.govdergipark.org.tr The basis set defines the set of mathematical functions used to build the molecular orbitals.

The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data if available (e.g., from X-ray crystallography) to validate the computational model. Once the optimized geometry is obtained, further DFT calculations can elucidate the electronic structure, providing information on charge distribution, dipole moment, and molecular orbital energies. samipubco.com

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations The following data are illustrative, based on typical values for similar organic molecules, as specific computational results for this compound are not available in the cited literature.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C4-I | ~2.10 | |

| C3-O(methoxy) | ~1.36 | |

| C2-C(ester) | ~1.50 | |

| C(ester)=O | ~1.21 | |

| Bond Angles (°) ** | ||

| I-C4-C3 | ~119.5 | |

| C4-C3-O(methoxy) | ~118.0 | |

| C3-C2-C(ester) | ~121.0 | |

| Dihedral Angles (°) ** | ||

| C4-C3-O-C(methyl) | ~0 or ~180 | |

| C3-C2-C(ester)-O | ~0 or ~180 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. nih.govnih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a significantly greater computational expense than DFT. nih.gov

For this compound, high-level ab initio calculations could be used to refine the electronic energies obtained from DFT or to investigate specific properties where DFT might be less reliable. For instance, while DFT is excellent for ground-state geometries, methods like Coupled Cluster are often considered the "gold standard" for calculating accurate electronic energies, ionization potentials, and electron affinities. researchgate.net These calculations can provide a benchmark against which the accuracy of various DFT functionals can be judged for this specific molecular system. nih.govresearchgate.net

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. libretexts.org For this compound, rotations around the C-O bond of the methoxy (B1213986) group and the C-C bond of the ester group can lead to various conformers with different energies. libretexts.org

The goal of conformational analysis is to identify the lowest-energy conformers, as these will be the most populated and thus most representative of the molecule's behavior. psu.edu Computational methods can be used to perform a systematic scan of the potential energy surface by rotating specific dihedral angles. For each rotational step, the energy is calculated, allowing for the mapping of energy as a function of conformation. The points on this surface with the lowest energy are known as energy minima. Factors influencing the stability of different conformers include steric hindrance (repulsion between bulky groups) and torsional strain. libretexts.org For this molecule, steric interactions between the large iodine atom and the adjacent methoxy and ester groups would be a critical factor in determining the most stable conformation.

Table 2: Relative Energies of Potential Conformers of this compound This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis. The energy values are relative to the most stable conformer (Conformer A).

| Conformer ID | Dihedral Angle C4-C3-O-C(Me) (°) | Dihedral Angle C3-C2-C(ester)-O (°) | Relative Energy (kcal/mol) | Stability Ranking |

| Conformer A | 0 | 0 | 0.00 | Most Stable |

| Conformer B | 0 | 180 | +1.25 | Less Stable |

| Conformer C | 180 | 0 | +2.10 | Less Stable |

| Conformer D | 180 | 180 | +3.50 | Least Stable |

Electronic Property Prediction

The electronic properties of a molecule are crucial for understanding its reactivity, spectral behavior, and intermolecular interactions. Computational methods provide detailed insights into these characteristics.

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally indicates high chemical reactivity, low kinetic stability, and high polarizability, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For this compound, analysis of the spatial distribution of the HOMO and LUMO would reveal the most probable sites for nucleophilic and electrophilic attack. The HOMO is expected to be localized on the electron-rich naphthalene (B1677914) ring and the methoxy group, while the LUMO may have significant contributions from the electron-withdrawing ester group and the C-I bond. nih.gov

Table 3: Predicted Frontier Orbital Energies for this compound Illustrative data based on typical values for substituted aromatic compounds. The energy gap is a key indicator of chemical reactivity.

| Orbital | Predicted Energy (eV) |

| HOMO | -6.15 |

| LUMO | -1.75 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor areas), which are prone to nucleophilic attack. nih.govwalisongo.ac.id Green and yellow represent areas of intermediate or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the methoxy and ester groups, reflecting their high electronegativity. manipal.edu Conversely, positive potential (blue) would be expected around the hydrogen atoms. The region around the iodine atom is particularly interesting; due to a phenomenon called "sigma-hole," the tip of the iodine atom along the C-I bond axis can exhibit a region of positive potential, making it a potential halogen bond donor. The MEP map provides a comprehensive, intuitive picture of the molecule's reactive sites. walisongo.ac.id

Atomic Charge Distribution (e.g., Mulliken Population Analysis)

The distribution of electron density across a molecule is fundamental to understanding its chemical behavior, including its reactivity and intermolecular interactions. Mulliken population analysis is a computational method used to assign partial charges to individual atoms within a molecule, providing a quantitative picture of the electronic landscape. researchgate.netsemanticscholar.org

For this compound, a theoretical charge distribution analysis would reveal the electronic influence of its various substituents on the naphthalene core. It is anticipated that the oxygen atoms of the methoxy and ester groups would possess significant negative charges due to their high electronegativity. Conversely, the carbonyl carbon of the ester group and the carbon atoms bonded to these oxygen atoms would exhibit positive charges. The iodine atom, being a large and polarizable halogen, would also influence the charge distribution, likely drawing electron density from the adjacent carbon on the naphthalene ring. A representative data table, derived from theoretical calculations, would quantify these charges.

Table 1: Theoretical Mulliken Atomic Charges for Selected Atoms of this compound

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| I (Iodine) | Data not available |

| O (Methoxy) | Data not available |

| O (Ester, C=O) | Data not available |

| O (Ester, O-CH3) | Data not available |

| C (Naphthalene ring, C4) | Data not available |

| C (Ester, C=O) | Data not available |

| C (Methoxy) | Data not available |

Note: The values in this table are hypothetical and would require specific computational studies to be determined.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption maxima. nih.govresearchgate.net These theoretical predictions can be correlated with experimental data to confirm the molecular structure and understand its electronic transitions and vibrational modes.

For this compound, calculated ¹H and ¹³C NMR chemical shifts would aid in the assignment of experimental spectra. Theoretical IR spectroscopy would predict the vibrational frequencies for key functional groups, such as the C=O stretch of the ester and the C-O stretches of the methoxy and ester groups. Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions responsible for UV-Vis absorption, offering insights into the molecule's chromophoric system.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) - Methoxy H | Data not available | Data not available |

| ¹³C NMR (δ, ppm) - Carbonyl C | Data not available | Data not available |

| IR Frequency (cm⁻¹) - C=O Stretch | Data not available | Data not available |

Note: The values in this table are hypothetical and would require specific computational and experimental studies for determination.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally.

Transition State Characterization and Activation Energy Calculation

By mapping the potential energy surface of a reaction, computational chemistry can identify the geometry of the transition state—the highest energy point along the reaction coordinate. researchgate.net From the energies of the reactants and the transition state, the activation energy can be calculated, which is a critical parameter for determining the reaction rate. For reactions involving this compound, such as nucleophilic substitution at the iodinated position, computational modeling could precisely characterize the structure of the transition state and predict the energetic barrier to the reaction. researchgate.net

Reaction Pathway Mapping and Energetic Profiles

Beyond the transition state, computational studies can map the entire reaction pathway, including any intermediates and products. researchgate.net This results in an energetic profile of the reaction, which illustrates the energy changes that occur as the reaction progresses. For a given reaction of this compound, this would involve calculating the energies of all stationary points (reactants, intermediates, transition states, and products) to construct a comprehensive understanding of the reaction mechanism.

Molecular Dynamics Simulations for Conformational Flexibility

While the naphthalene core of this compound is largely rigid, the methoxy and methyl ester substituents have rotational freedom. Molecular dynamics (MD) simulations can be employed to explore the conformational flexibility of these groups over time. nih.govmdpi.com By simulating the motion of the atoms under a given set of conditions, MD can reveal the preferred orientations of these substituents and the energy barriers between different conformations. This information is valuable for understanding how the molecule's shape can influence its interactions with other molecules or its packing in a crystal lattice.

This compound: A Versatile Intermediate in Organic Synthesis

This compound is a polysubstituted naphthalene derivative that serves as a valuable building block in the field of organic synthesis. Its unique arrangement of functional groups—a methyl ester, a methoxy group, and an iodine atom on the naphthalene core—provides multiple reaction sites for constructing complex molecular architectures. This article explores the role of this compound as a synthetic intermediate, focusing on its application in the synthesis of natural products, complex derivatives, and bioactive analogues.

Role As a Synthetic Intermediate and Building Block

The strategic positioning of the iodo, methoxy (B1213986), and methyl ester groups on the naphthalene (B1677914) scaffold makes Methyl 3-methoxy-4-iodo-2-naphthoate a versatile precursor for a variety of chemical transformations. The iodine atom is particularly significant as it readily participates in transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

While direct examples of the total synthesis of specific natural products commencing from this compound are not extensively documented in readily available literature, its structural motifs are present in numerous bioactive natural products. The synthesis of naphthalene-containing natural products often involves the construction of a substituted naphthalene core. organic-chemistry.orgwikipedia.org Synthetic strategies frequently start from simpler, commercially available naphthalene derivatives or even benzene (B151609) derivatives, which then require several steps to build the naphthalene scaffold. organic-chemistry.org The functional group handles on this compound make it a plausible, albeit advanced, intermediate for the synthesis of complex natural products like dehydrocacalohastine and musizin, which are methylated naphthalene natural products. wikipedia.org

The naphthalene core of this compound serves as a robust scaffold for the design and synthesis of more complex derivatives. The true utility of this intermediate lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the creation of C-C bonds.

Suzuki-Miyaura Coupling : This reaction would involve the coupling of the iodo-group of the naphthoate with an organoboron reagent (boronic acid or ester) to form a biaryl or vinyl-substituted naphthalene. The reaction is typically catalyzed by a palladium complex and requires a base. harvard.edu

Heck Reaction : The Heck reaction facilitates the coupling of the aryl iodide with an alkene to form a substituted alkene on the naphthalene core. wikipedia.org This reaction is also palladium-catalyzed and carried out in the presence of a base. wikipedia.org

Sonogashira Coupling : For the introduction of an alkyne substituent, the Sonogashira coupling is employed, which couples the iodo-naphthoate with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org

These coupling reactions allow for the systematic modification of the naphthalene scaffold at the 4-position, enabling the generation of a library of diverse naphthalene-based derivatives with potential applications in materials science and medicinal chemistry. A related compound, 3-iodo-4-methoxybenzoic acid methylester, has been successfully used in Suzuki cross-coupling reactions with sterically hindered arylboronic esters, demonstrating the feasibility of such transformations on similar iodo-methoxy-aryl ester systems.

Table 1: Potential Cross-Coupling Reactions of this compound

| Coupling Reaction | Reactant | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | Aryl/Vinyl-substituted naphthalene |

| Heck | Alkene | Pd(0) catalyst, Base | Alkenyl-substituted naphthalene |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted naphthalene |

In the context of retrosynthetic analysis, this compound can be identified as a key building block for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs). PAHs are compounds with two or more fused benzene rings and are of interest for their electronic properties and as components of advanced materials. researchgate.net When devising a synthesis for a complex PAH, a retrosynthetic disconnection could lead back to a functionalized naphthalene precursor like this compound. The iodo-group provides a handle for annulation reactions, where additional rings can be fused onto the naphthalene core through transition metal-catalyzed processes.

There is no direct evidence in the reviewed literature to suggest that this compound itself is chiral or is commonly used in stereoselective transformations where it is part of the chiral induction. However, it could potentially be a substrate in asymmetric reactions. For instance, if a prochiral group were introduced onto the naphthalene ring through a coupling reaction, a subsequent asymmetric transformation could be envisioned. The development of chiral ligands for palladium catalysts could enable enantioselective versions of the cross-coupling reactions mentioned earlier, leading to chiral naphthalene derivatives.

Adapalene is a third-generation topical retinoid, and its chemical structure is based on a naphthoic acid core. libretexts.org The synthesis of Adapalene and its derivatives often involves the coupling of a substituted naphthoate with a substituted adamantyl-phenyl group. While many patented syntheses of Adapalene utilize precursors like methyl 6-bromo-2-naphthoate, the iodo-analogue, this compound, could conceptually serve as an alternative starting material. wikipedia.orgresearchgate.net The higher reactivity of the carbon-iodine bond compared to a carbon-bromine bond in oxidative addition to palladium(0) could potentially offer advantages in terms of reaction conditions or catalyst choice. The synthesis of Adapalene methyl ester, a direct precursor to Adapalene, has been extensively described, and various synthetic routes have been developed to improve yield and purity. libretexts.org The core strategy often involves a cross-coupling reaction to link the naphthalene and adamantyl-phenyl moieties.

Mechanistic Biological and Pharmacological Research Leveraging Methyl 3 Methoxy 4 Iodo 2 Naphthoate or Close Analogues

Structure-Activity Relationship (SAR) Studies on Naphthoate Scaffolds

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For the naphthoate scaffold, SAR studies have been instrumental in identifying the key molecular features that govern their interaction with biological targets, such as NMDA receptors. nih.govnih.govresearchgate.net These studies have systematically explored the impact of various substituents on the naphthalene (B1677914) core, revealing critical insights into the roles of the methoxy (B1213986), halogen, and ester groups in defining the pharmacological profile of these molecules. nih.govnih.gov

Elucidation of the Impact of Methoxy Substitution on Biological Activity

The methoxy group (-OCH3) is a common substituent in medicinal chemistry, capable of influencing a molecule's physicochemical properties and its interactions with biological targets. tandfonline.comnih.govresearchgate.net While direct SAR studies on the 3-methoxy group in the context of Methyl 3-methoxy-4-iodo-2-naphthoate are not extensively detailed in the available literature, the impact of similar substitutions at this position provides valuable insights.

Research on 2-naphthoic acid derivatives has shown that substitutions at the 3-position can significantly affect activity at NMDA receptors. For instance, the introduction of a 3-hydroxy or 3-amino group to the 2-naphthoic acid core has been found to increase inhibitory activity at certain NMDA receptor subtypes. nih.govnih.govresearchgate.net This suggests that the 3-position is a sensitive region for molecular recognition by the receptor.

The methoxy group, being a hydrogen bond acceptor with a specific steric profile, can modulate ligand-protein interactions. tandfonline.comnih.gov Its presence at the 3-position can influence the conformation of the naphthoate scaffold and its binding orientation within the receptor pocket. The methyl portion of the methoxy group can engage in van der Waals or hydrophobic interactions, while the oxygen atom can act as a hydrogen bond acceptor. tandfonline.com Furthermore, the electronic effects of the methoxy group can alter the charge distribution of the aromatic system, which may in turn affect binding affinity. In drug design, methoxy groups are sometimes used as "scouts" to probe for pockets within a binding site, suggesting that the 3-methoxy group could be interacting with a specific sub-pocket in its target receptor. tandfonline.com

Investigation of the Influence of Halogen (Iodine) Substitution on Ligand-Target Interactions

Halogen atoms are frequently incorporated into drug candidates to enhance their pharmacological properties. nih.gov SAR studies on 2-naphthoic acid derivatives have demonstrated that halogen substitution can significantly increase antagonist potency at NMDA receptors. nih.govnih.gov The introduction of a halogen at the 1- and 6-positions of the naphthoate ring has been shown to be additive in increasing potency. nih.gov

The presence of an iodine atom at the 4-position of the naphthoate ring in this compound is particularly noteworthy. Iodine is the largest and most polarizable of the stable halogens, which allows it to participate in strong halogen bonds. researchgate.netacs.orgnih.gov A halogen bond is a non-covalent interaction between the electropositive region on a halogen atom (the σ-hole) and a Lewis base, such as the backbone carbonyl oxygen of an amino acid residue in a protein. acs.org The strength of this interaction increases with the size and polarizability of the halogen, making iodine a potent halogen bond donor. nih.gov

Analysis of the Role of the Ester Functional Group in Biological Recognition

The ester functional group, specifically a methyl ester in the case of this compound, is a critical determinant of biological activity for this class of compounds. Research on 2-naphthoic acid derivatives has unequivocally shown that the carboxylic acid group (of which the methyl ester is a derivative) is essential for their modulatory activity at NMDA receptors. nih.gov In fact, removal of the carboxyl group from a potent analogue resulted in a complete loss of activity. nih.gov

The methyl ester is considered a bioisostere of the carboxylic acid. u-tokyo.ac.jppatsnap.comdrughunter.comdrugdesign.org Bioisosterism is a strategy used in drug design to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. patsnap.com While the carboxylic acid is often the active form, the ester can act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid. This can improve properties such as membrane permeability and oral bioavailability. patsnap.comdrughunter.com

From a molecular interaction perspective, the ester group can participate in hydrogen bonding through its carbonyl oxygen. nih.gov In the context of NMDA receptor modulation, it is hypothesized that the negatively charged carboxylate (formed after ester hydrolysis) interacts with a positively charged residue or a specific binding pocket within the allosteric site of the receptor, anchoring the molecule and facilitating its modulatory effect. researchgate.net The methyl ester, prior to hydrolysis, would have a different interaction profile, being a neutral hydrogen bond acceptor.

Receptor Binding and Allosteric Modulation Mechanisms (e.g., NMDARs)

Analogues of this compound have been identified as allosteric modulators of NMDA receptors. nih.govnih.govresearchgate.netnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand (in this case, glutamate (B1630785) and glycine). nih.gov This binding event induces a conformational change in the receptor that alters its function, either by enhancing (positive allosteric modulation, PAM) or inhibiting (negative allosteric modulation, NAM) the response to the agonist. nih.gov

The naphthoic acid derivatives have been shown to act as allosteric inhibitors, or NAMs, of NMDA receptors. nih.govnih.gov Their mechanism of action is distinct from competitive antagonists that bind to the glutamate or glycine (B1666218) sites, and from channel blockers that physically obstruct the ion channel pore. nih.govnih.gov Furthermore, their activity does not depend on the N-terminal domain (NTD) of the receptor, a known site for other allosteric modulators. nih.gov

Characterization of Ligand-Receptor Binding Affinities and Potencies

The binding affinity and potency of naphthoate derivatives at NMDA receptors are highly dependent on their substitution patterns. While specific binding data for this compound is not available, studies on its analogues provide a clear picture of the SAR for this class of compounds.

For example, the parent compound, 2-naphthoic acid, exhibits weak inhibitory activity at GluN2A-containing NMDA receptors. nih.govnih.gov However, the addition of various substituents can dramatically increase potency. One of the most potent inhibitors in a studied series was UBP618 (1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid), which displayed an IC50 of approximately 2 µM at all NMDA receptor subtypes. nih.gov The table below summarizes the inhibitory activity of several 2-naphthoic acid analogues at different NMDA receptor subtypes, illustrating the impact of various substitutions.

Data in the table is for illustrative purposes and is based on findings from studies on 2-naphthoic acid analogues. The specific activities can vary depending on the experimental conditions.

Exploration of Allosteric Sites and Modulatory Effects on Receptor Function

Research has confirmed that naphthoic acid derivatives bind to a novel allosteric site on the NMDA receptor. nih.govresearchgate.netnih.gov This binding site appears to be conserved across the different NMDA receptor subtypes (GluN2A-D), as the SAR for inhibition is generally consistent across these subtypes. nih.gov The location of this allosteric site is thought to be distinct from the binding sites of other known NMDA receptor modulators like ifenprodil. nih.gov

The binding of these naphthoate derivatives to their allosteric site leads to a non-competitive inhibition of the receptor. This means that they reduce the maximal response to the agonists (glutamate and glycine) without necessarily affecting the agonists' binding affinity. researchgate.net Some compounds in this class have also been shown to exhibit subtype selectivity, which is a desirable property for therapeutic agents as it can help to minimize side effects. For instance, the elimination of a hydroxyl group in some derivatives led to an increase in selectivity for GluN1/GluN2A receptors. nih.gov

The exploration of this novel allosteric site and the compounds that bind to it, such as the analogues of this compound, opens up new avenues for the development of drugs that can finely tune NMDA receptor activity for the treatment of various neurological and psychiatric disorders. nih.govnih.gov

Enzyme Inhibition Mechanisms

The study of enzyme inhibition provides crucial insights into the therapeutic potential of a compound. For analogues of this compound, particularly those incorporating the naphthalene scaffold into larger structures like chalcones, research has elucidated specific interactions with enzyme active sites and defined their inhibitory kinetics.

Study of Interactions with Specific Enzyme Active Sites

Research into naphthalene-chalcone hybrids, which can be considered close structural analogues, has identified them as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). Molecular docking studies have revealed that these compounds can effectively bind to the active site of the VEGFR-2 enzyme. This binding is often facilitated by the naphthalene ring, which can establish crucial interactions within the hydrophobic pockets of the enzyme's active site. For instance, specific naphthalene-chalcone derivatives have been shown to interact with key amino acid residues in the VEGFR-2 binding site, mimicking the interactions of known inhibitors like sorafenib (B1663141) and regorafenib.

In other studies involving different enzyme targets, the naphthalene moiety has been identified as a key feature for binding. For example, in the context of acetylcholinesterase (AChE), an enzyme relevant in Alzheimer's disease, certain N-substituted-4-methylbenzenesulfonamides have been shown to interact with the enzyme's active site. nih.gov While not direct analogues of this compound, these studies highlight the capacity of aromatic systems like naphthalene to engage in pi-pi stacking and hydrophobic interactions within enzyme active sites, which is a fundamental aspect of their inhibitory mechanism.

Determination of Inhibitory Kinetics and Mechanisms

Kinetic studies are fundamental to understanding how a compound inhibits an enzyme's activity. For some naphthalene-containing compounds, the mechanism of inhibition has been determined through graphical analysis of kinetic data, such as Lineweaver-Burk plots. For example, a study on N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as acetylcholinesterase inhibitors demonstrated that one of the potent derivatives exhibited competitive inhibition. nih.gov This indicates that the inhibitor directly competes with the substrate for binding to the active site of the enzyme. nih.gov The inhibition constant (Ki) for this competitive inhibitor was determined from Dixon plots, providing a quantitative measure of its potency. nih.gov

In the case of naphthalene-chalcone hybrids targeting VEGFR-2, the inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50). One particular derivative, compound 2j (1-(4-(4-(2-methoxyethyl) piperazin-1-yl) phenyl)-3-(naphthalen-2-yl)prop-2-en-1-one), was found to inhibit VEGFR-2 with an IC50 value of 0.098 ± 0.005 μM. nih.gov The type of inhibition (e.g., competitive, non-competitive, or mixed) for these specific analogues against VEGFR-2 is an area for further detailed kinetic analysis. Generally, mixed-type inhibition patterns can arise from inhibitors that bind to both the free enzyme and the enzyme-substrate complex, a mechanism that has been observed for various enzyme inhibitors. nih.gov

Table 1: Enzyme Inhibition Data for Naphthalene Analogues

| Compound/Analogue Class | Target Enzyme | Inhibition Type | Potency (IC50 / Ki) |

| Naphthalene-Chalcone Hybrid (e.g., compound 2j) | VEGFR-2 | Not specified | IC50 = 0.098 ± 0.005 μM nih.gov |

| N-(4-Methoxyphenethyl)-N-(2-propyl)benzenesulfonamide | Acetylcholinesterase | Competitive | Ki = 2.5 µM nih.gov |

Mechanistic Insights into Biological Activities of Naphthalene Ring Systems

The naphthalene ring system is a prevalent scaffold in medicinal chemistry, contributing to the biological activities of numerous compounds. Research into this scaffold provides a deeper understanding of its role in molecular interactions and biological recognition.

Investigation of Molecular Targets and Pathways

The naphthalene moiety is a constituent of compounds that target a diverse range of biological molecules and pathways. For instance, naphthalene-based compounds have been investigated for their anticancer properties. Naphthalene-chalcone derivatives have been shown to exhibit antiproliferative activity against cancer cell lines, such as the A549 lung cancer cell line. nih.gov The molecular target for some of these compounds has been identified as VEGFR-2, a key regulator of angiogenesis, which is a critical process for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 by these compounds can disrupt downstream signaling pathways involved in cell proliferation and survival.

Beyond cancer, the naphthalene scaffold is present in compounds with anti-inflammatory and antimicrobial activities. researchgate.net For example, some naphthalene derivatives have been shown to inhibit the release of β-glucuronidase and lysozyme (B549824) from neutrophils, indicating an anti-inflammatory effect. researchgate.net The molecular targets for these activities can be varied and may involve enzymes or receptors within inflammatory pathways.

Furthermore, analogues of thyroid hormones containing a di-iodo-phenoxy benzoate (B1203000) structure, which has some resemblance to the subject compound, have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis. nih.gov This highlights the potential for naphthalene-like structures to interfere with fundamental cellular processes.

Elucidation of Biological Recognition Motifs within the Naphthoate Scaffold

The concept of a "scaffold" in medicinal chemistry refers to a core chemical structure that can be systematically modified to create a library of compounds with diverse biological activities. nih.gov The naphthoate scaffold, characterized by the naphthalene ring system, serves as a privileged structure for molecular recognition. nih.gov This means that the naphthalene core provides a rigid framework that can be appropriately functionalized to interact with specific biological targets.

The planarity and aromaticity of the naphthalene ring allow for favorable interactions with biological macromolecules, such as proteins and nucleic acids, through mechanisms like pi-pi stacking and hydrophobic interactions. These interactions are crucial for the initial recognition and binding of a molecule to its target.

In the context of drug design, the naphthalene scaffold can be seen as a versatile platform. By attaching different functional groups at various positions on the rings, chemists can fine-tune the compound's steric and electronic properties to optimize its binding affinity and selectivity for a particular biological target. The use of such scaffolds is a common strategy in the development of aptamers and other molecules designed for specific molecular recognition. nih.gov The principle of using defined structural motifs for binding is also seen in protein engineering, where stable protein scaffolds are used to present variable loops for molecular recognition. nih.govfrontiersin.org

Table 2: Biological Activities and Molecular Targets of Naphthalene-Containing Compounds

| Compound Class | Biological Activity | Molecular Target/Pathway |

| Naphthalene-Chalcone Hybrids | Anticancer, Antibacterial, Antifungal nih.gov | VEGFR-2 nih.gov |